
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the chemical formula C9H10O2. It is a colorless solid with a typical ketene structure, stable at normal temperature, and soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . This compound is known for its sweet taste and is considered an active compound in various applications.
Métodos De Preparación
The preparation of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves multi-step reactions. Common methods include:
Cyclization Reaction of Olefins: This method involves the cyclization of olefins followed by the addition reaction of carbonyl compounds.
Michael Addition and Rearrangement: Another method uses methylfuran, formaldehyde, and dimethylamine as raw materials, undergoing Michael addition, rearrangement, and hydrolysis.
Grignard Reagent Reaction: This method involves the reaction of 5-methylfurfural with Grignard reagents like bromoacetylene or chloroacetylene, followed by hydrolysis and molecular rearrangement.
Análisis De Reacciones Químicas
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens.
Major Products: The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopentenones.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its maple-like odor and used in flavors and perfumery.
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-pentenyl): Used as an intermediate in the synthesis of insecticides.
Jasmolone: Another similar compound used in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications in various fields.
Propiedades
Número CAS |
63161-02-4 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4-hydroxy-3-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-5(2)9-6(3)7(10)4-8(9)11/h5,7,10H,4H2,1-3H3 |
Clave InChI |
YUZKLIMWVBRRMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
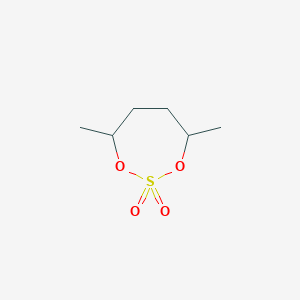
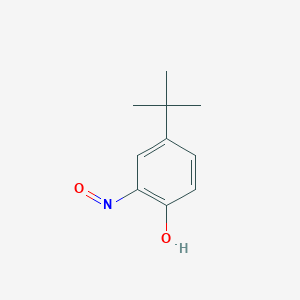

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
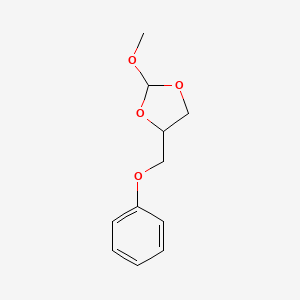

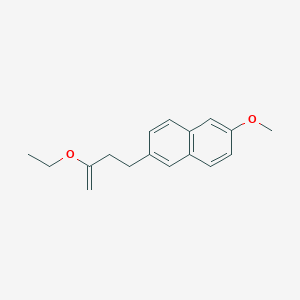

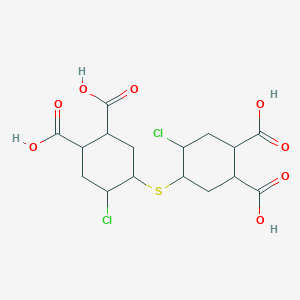
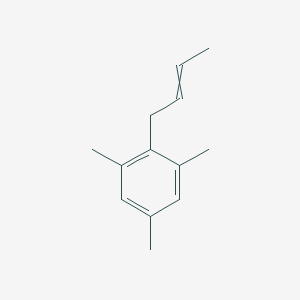
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
